molecular formula C15H17ClN6O2S B12153599 4-(3-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide

4-(3-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide

Cat. No.: B12153599
M. Wt: 380.9 g/mol
InChI Key: WTEALEIOBXRWQR-UHFFFAOYSA-N
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Description

4-(3-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a chlorophenyl group, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenylpiperazine with a thiadiazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

4-(3-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, leading to the inhibition of their activity. This interaction can result in various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-chlorophenyl)-N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole moiety, in particular, contributes to its potential as a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C15H17ClN6O2S

Molecular Weight

380.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[2-oxo-2-(1,3,4-thiadiazol-2-ylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C15H17ClN6O2S/c16-11-2-1-3-12(8-11)21-4-6-22(7-5-21)15(24)17-9-13(23)19-14-20-18-10-25-14/h1-3,8,10H,4-7,9H2,(H,17,24)(H,19,20,23)

InChI Key

WTEALEIOBXRWQR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)NCC(=O)NC3=NN=CS3

Origin of Product

United States

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